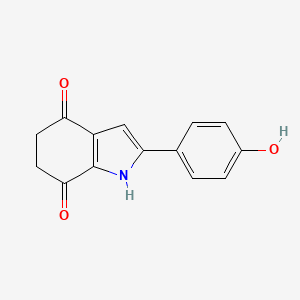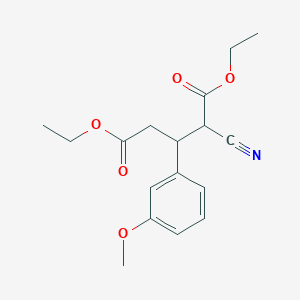
Diethyl 2-cyano-3-(3-methoxyphenyl)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-cyano-3-(3-methoxyphenyl)pentanedioate is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a pentanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-cyano-3-(3-methoxyphenyl)pentanedioate typically involves multi-step organic reactions. One common method includes the esterification of 3-methoxybenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. This is followed by a Knoevenagel condensation reaction with cyanoacetic acid to introduce the cyano group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-cyano-3-(3-methoxyphenyl)pentanedioate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-methoxybenzoic acid.
Reduction: Formation of 2-amino-3-(3-methoxyphenyl)pentanedioate.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Diethyl 2-cyano-3-(3-methoxyphenyl)pentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-cyano-3-(3-methoxyphenyl)pentanedioate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3-(cyanomethylene)pentanedioate
- Diethyl 2-cyano-3-phenylpentanedioate
- Diethyl 2-cyano-3-(4-methoxyphenyl)pentanedioate
Uniqueness
Diethyl 2-cyano-3-(3-methoxyphenyl)pentanedioate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
61527-85-3 |
|---|---|
Molecular Formula |
C17H21NO5 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
diethyl 2-cyano-3-(3-methoxyphenyl)pentanedioate |
InChI |
InChI=1S/C17H21NO5/c1-4-22-16(19)10-14(15(11-18)17(20)23-5-2)12-7-6-8-13(9-12)21-3/h6-9,14-15H,4-5,10H2,1-3H3 |
InChI Key |
VHEOGBVZEOSPHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)OC)C(C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,3-Bis(acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14573656.png)
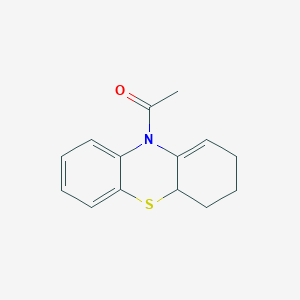
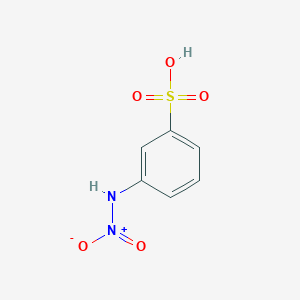
![Ethanol, 2-[(3-chlorobicyclo[3.2.1]oct-3-en-2-yl)oxy]-](/img/structure/B14573682.png)
![4-{2-[(2-Oxopropyl)amino]ethyl}benzoic acid](/img/structure/B14573694.png)
![1-(2-Hydroxy-4-{[5-(phenylsulfanyl)pentyl]oxy}phenyl)ethan-1-one](/img/structure/B14573695.png)
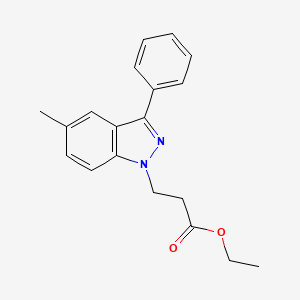
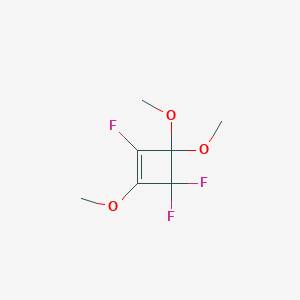
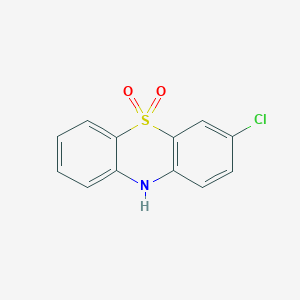
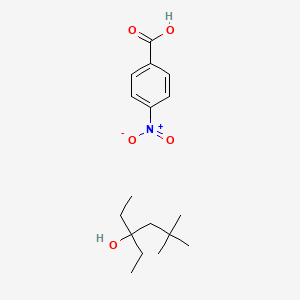
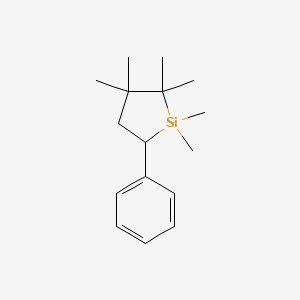
![N-[(2-Phenylethenesulfonyl)carbamoyl]-L-isoleucine](/img/structure/B14573731.png)
![2-[3-(Trifluoromethyl)benzene-1-sulfonyl]aniline](/img/structure/B14573732.png)
